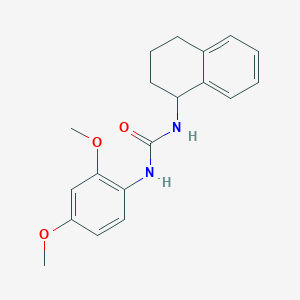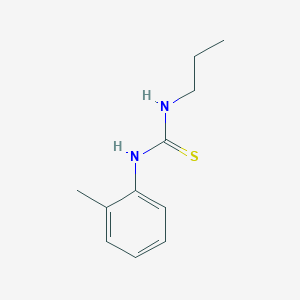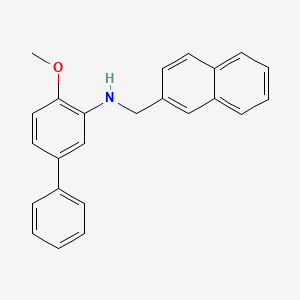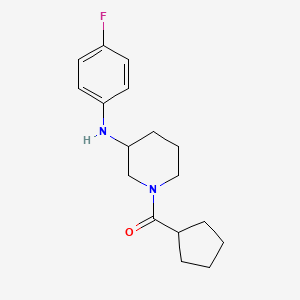![molecular formula C15H13ClN2O2S B5048120 N'-{2-[(4-chlorophenyl)sulfanyl]acetyl}benzohydrazide](/img/structure/B5048120.png)
N'-{2-[(4-chlorophenyl)sulfanyl]acetyl}benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-{2-[(4-chlorophenyl)sulfanyl]acetyl}benzohydrazide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by the presence of a chlorophenyl group, a sulfanyl group, and a benzohydrazide moiety, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[(4-chlorophenyl)sulfanyl]acetyl}benzohydrazide typically involves the reaction of 4-chlorothiophenol with chloroacetyl chloride to form 2-[(4-chlorophenyl)sulfanyl]acetyl chloride. This intermediate is then reacted with benzohydrazide under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for N’-{2-[(4-chlorophenyl)sulfanyl]acetyl}benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
化学反应分析
Types of Reactions
N’-{2-[(4-chlorophenyl)sulfanyl]acetyl}benzohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine derivative.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
作用机制
The mechanism of action of N’-{2-[(4-chlorophenyl)sulfanyl]acetyl}benzohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it can interact with various biological molecules.
相似化合物的比较
Similar Compounds
- 2-chloro-N’-(2-{[(1R)-1-(4-chlorophenyl)ethyl]sulfanyl}acetyl)benzohydrazide
- 4-{[(4-chlorophenyl)sulfanyl]methyl}benzohydrazide
Uniqueness
N’-{2-[(4-chlorophenyl)sulfanyl]acetyl}benzohydrazide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development.
属性
IUPAC Name |
N'-[2-(4-chlorophenyl)sulfanylacetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c16-12-6-8-13(9-7-12)21-10-14(19)17-18-15(20)11-4-2-1-3-5-11/h1-9H,10H2,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQSHHDIKRJLIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2H-1,3-Benzodioxol-5-YL)-1-[2-(4-propylpiperazin-1-YL)ethyl]urea](/img/structure/B5048044.png)
![3-chloro-4-[(1-cycloheptyl-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5048053.png)
![2-Phenylethyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B5048070.png)
![3-[1-[(4-ethylphenyl)methyl]piperidin-2-yl]pyridine](/img/structure/B5048078.png)



![(5E)-3-{[(3-Chloro-4-methoxyphenyl)amino]methyl}-5-{[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5048093.png)
![Ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-2-carboxylate](/img/structure/B5048107.png)
![6-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B5048112.png)
![bis(2-methoxyethyl) 2,6-dimethyl-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5048114.png)
![N-(4-bromo-3-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5048123.png)
![1-[4-(2-chlorophenoxy)butoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene](/img/structure/B5048131.png)

